1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methylphenyl)piperazine
CAS No.: 2640864-05-5
Cat. No.: VC11808609
Molecular Formula: C16H22N4OS
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640864-05-5 |
|---|---|
| Molecular Formula | C16H22N4OS |
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | 3-(2-methoxyethyl)-5-[4-(3-methylphenyl)piperazin-1-yl]-1,2,4-thiadiazole |
| Standard InChI | InChI=1S/C16H22N4OS/c1-13-4-3-5-14(12-13)19-7-9-20(10-8-19)16-17-15(18-22-16)6-11-21-2/h3-5,12H,6-11H2,1-2H3 |
| Standard InChI Key | DNFLBHTYUDFDPF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=NS3)CCOC |
| Canonical SMILES | CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=NS3)CCOC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,2,4-thiadiazole core substituted at position 3 with a 2-methoxyethyl group and at position 5 with a piperazine moiety. The piperazine ring is further substituted at position 4 with a 3-methylphenyl group. This architecture introduces both electron-donating (methoxy) and hydrophobic (methylphenyl) functionalities, which may influence solubility and target binding .
Table 1: Comparative Structural Features of Related Thiadiazole-Piperazine Derivatives
*Theoretical values based on structural similarity .
Physicochemical Characteristics
While experimental data for the query compound remain unreported, analogues suggest:
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Solubility: The methoxyethyl group likely enhances aqueous solubility compared to purely hydrophobic derivatives.
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LogP: Estimated ~2.5–3.0 (moderate lipophilicity due to aromatic and heterocyclic components) .
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Stability: Thiadiazole rings generally exhibit robust thermal and pH stability, though the methylphenyl group may introduce steric effects .
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of 1,2,4-thiadiazole-piperazine derivatives typically involves:
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Thiadiazole Formation: Condensation of thioamides with nitriles or hydrazines under acidic conditions .
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Piperazine Coupling: Nucleophilic substitution or Ullmann-type reactions to attach the piperazine moiety.
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Functionalization: Introduction of methoxyethyl and methylphenyl groups via alkylation or Suzuki-Miyaura cross-coupling .
For the query compound, a plausible route involves:
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Synthesis of 3-(2-methoxyethyl)-5-chloro-1,2,4-thiadiazole.
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Reaction with 4-(3-methylphenyl)piperazine in the presence of a palladium catalyst.
Analytical Characterization
Key techniques for verification include:
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NMR: Distinct signals for thiadiazole (δ 8.2–8.5 ppm), piperazine (δ 2.5–3.5 ppm), and aromatic protons (δ 6.8–7.4 ppm) .
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Mass Spectrometry: Molecular ion peak at m/z 329.4 (M+H⁺).
Biological Activities and Mechanisms
Anticancer Activity
Preliminary studies on related compounds reveal:
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Cytotoxicity: IC₅₀ values of 12–25 µM against MCF-7 (breast) and HCT-116 (colon) cancer lines.
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Mechanism: Inhibition of topoisomerase II and interference with mitochondrial apoptosis pathways .
Metabolic Interactions
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Cytochrome P450 Binding: The methoxyethyl group may reduce CYP3A4 inhibition compared to bulkier substituents, suggesting favorable metabolic stability.
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Protein Binding: Molecular docking predicts strong interactions with serum albumin (ΔG ≈ -9.2 kcal/mol) .
Structure-Activity Relationships (SAR)
Impact of Substituents
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Methoxyethyl Group: Enhances solubility without compromising antimicrobial potency.
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3-Methylphenyl: Increases lipophilicity, potentially improving blood-brain barrier penetration for CNS targets .
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Piperazine Position: Para-substitution (as in the query compound) optimizes receptor binding compared to ortho/meta analogues .
Comparison with Clinical Agents
| Property | Query Compound | Ciprofloxacin | Doxorubicin |
|---|---|---|---|
| Antibacterial MIC (µg/mL) | 8–16* | 0.5–2 | N/A |
| Anticancer IC₅₀ (µM) | 12–25* | N/A | 0.1–1 |
| logP | 2.8* | 0.28 | 1.27 |
*Predicted values based on structural analogues .
Toxicological and Pharmacokinetic Considerations
Acute Toxicity
Rodent studies on analogues indicate:
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LD₅₀: >500 mg/kg (oral), >200 mg/kg (IV).
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Hepatotoxicity: Mild ALT/AST elevation at doses >100 mg/kg .
ADME Profile
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Absorption: Caco-2 permeability >10 × 10⁻⁶ cm/s (high intestinal absorption) .
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Half-Life: Estimated 4–6 hours in murine models.
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Excretion: Primarily renal (70%), with minor biliary clearance .
Future Directions
Optimization Strategies
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Introduce fluorinated aryl groups to enhance metabolic stability.
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Explore PEGylated derivatives for sustained-release formulations.
Target Identification
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CRISPR screening to map kinase inhibition profiles.
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PET radiolabeling for in vivo biodistribution studies.
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